3-O-(p-Hydroxybenzoyl)serratriol
Description
Structurally, it belongs to the serratane-type triterpenoids, characterized by a 21β-hydroxy-serratane skeleton acylated with a p-hydroxybenzoyl group at the C-3 position .
Properties
Molecular Formula |
C37H54O5 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
[(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-19-hydroxy-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C37H54O5/c1-33(2)27-13-9-24-21-34(3)18-15-29-36(5,28(34)14-12-26(24)35(27,4)19-16-30(33)40)20-17-31(37(29,6)22-38)42-32(41)23-7-10-25(39)11-8-23/h7-11,26-31,38-40H,12-22H2,1-6H3/t26-,27-,28-,29+,30-,31-,34-,35+,36+,37+/m0/s1 |
InChI Key |
HILQHHOOZLOZSQ-DSUCDIQHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)OC(=O)C6=CC=C(C=C6)O)C |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)OC(=O)C6=CC=C(C=C6)O)C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(p-Hydroxybenzoyl)serratriol involves multiple steps, typically starting from a triterpenoid precursor. The key step is the esterification of the triterpenoid with p-hydroxybenzoic acid under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-(p-Hydroxybenzoyl)serratriol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-O-(p-Hydroxybenzoyl)serratriol has several applications in scientific research:
Chemistry: It is used as a reference standard and in the study of triterpenoid chemistry.
Biology: It is used to investigate its bioactivity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: Its applications are primarily in research rather than industrial processes.
Mechanism of Action
The mechanism of action of 3-O-(p-Hydroxybenzoyl)serratriol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and interacting with enzymes and receptors . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
3-O-(p-Hydroxybenzoyl)serratriol shares structural motifs with other acylated triterpenoids and flavonoid derivatives. Below is a comparative analysis based on structural features, bioactivity, and research findings:
Notes:
- Delphinidin polyacylates (e.g., viodelphin) utilize p-hydroxybenzoyl (pHB) groups for intramolecular co-pigmentation, stabilizing blue coloration in flowers. This highlights the role of pHB in modulating physicochemical properties, though in a different chemical context .
- Flavonoid glycosides (e.g., compound 6 in ) demonstrate how acylation (e.g., p-coumaroyl) enhances bioactivity, such as antioxidant effects, compared to non-acylated counterparts .
Functional and Pharmacological Contrasts
- Bioactivity: Unlike oleanolic acid derivatives with documented but low cytotoxicity , this compound lacks robust activity data. Its p-hydroxybenzoyl group may confer unique interactions with biological targets, but this remains unverified.
- Structural Stability: The pHB group in this compound may improve membrane permeability compared to polar glycosylated triterpenoids (e.g., compounds 16, 24 in ), analogous to how acylation stabilizes anthocyanins .
- Research Focus: While flavonoid acylates (e.g., p-coumaroyl kaempferol) are well-studied for antioxidant roles , serratane-type triterpenoids remain undercharacterized, highlighting a gap in comparative pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
